molecular formula C26H27NO5 B12466815 2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate

2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate

Cat. No.: B12466815
M. Wt: 433.5 g/mol
InChI Key: ZJEXNVFTVWUFNY-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohexanecarboxylate core, followed by the introduction of the 2-oxo-2-phenylethyl group and the 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-phenylethyl 4-methyl-3-oxo-N-phenylpentanamide
  • 2-oxo-4(S)-phenyl-1,3,2-dioxathiolane
  • 2-oxo-2-phenylethyl diisopropylcarbamate

Uniqueness

2-oxo-2-phenylethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate is unique due to its complex structure, which combines multiple functional groups and ring systems

Properties

Molecular Formula

C26H27NO5

Molecular Weight

433.5 g/mol

IUPAC Name

phenacyl 4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C26H27NO5/c28-21(14-4-2-1-3-5-14)13-32-26(31)15-6-8-16(9-7-15)27-24(29)22-17-10-11-18(20-12-19(17)20)23(22)25(27)30/h1-5,10-11,15-20,22-23H,6-9,12-13H2

InChI Key

ZJEXNVFTVWUFNY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)OCC(=O)C2=CC=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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